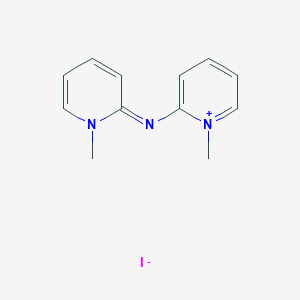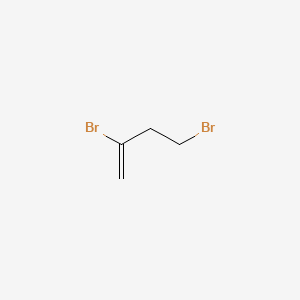
2,4-Dibromo-1-butene
Descripción general
Descripción
2,4-Dibromo-1-butene is an organic compound with the molecular formula C₄H₆Br₂. It is a colorless liquid with a pungent odor and belongs to the family of haloalkenes. This compound is characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms of a butene chain, making it a dibromo derivative of butene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1-butene can be synthesized through the bromination of 1-butene. The reaction involves the addition of bromine (Br₂) to the double bond of 1-butene, resulting in the formation of this compound. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1-butene in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through distillation or crystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form butadiene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles
Common Reagents and Conditions
Bromine (Br₂): Used for the initial bromination of 1-butene.
Hydroxide Ions (OH⁻): Used in substitution reactions to replace bromine atoms with hydroxyl groups.
Strong Bases (e.g., Potassium Hydroxide, KOH): Used in elimination reactions to form butadiene
Major Products Formed
Butadiene: Formed through elimination reactions.
Substituted Butenes: Formed through substitution reactions with various nucleophiles
Aplicaciones Científicas De Investigación
2,4-Dibromo-1-butene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-DNA interactions due to its ability to crosslink proteins and DNA.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1-butene involves its reactivity with nucleophiles and electrophiles. The double bond in the compound allows it to undergo addition reactions, while the bromine atoms can participate in substitution and elimination reactions. The formation of cyclic halonium ions is a key intermediate in many of these reactions, leading to the anti-addition of halogens across the double bond .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-butene: Another dibromo derivative of butene with bromine atoms at different positions.
1,2-Dibromoethane: A simpler dibromoalkane with two bromine atoms on adjacent carbon atoms.
2,3-Dibromobutane: A dibromo derivative of butane with bromine atoms on the second and third carbon atoms
Uniqueness
2,4-Dibromo-1-butene is unique due to its specific bromination pattern and the presence of a double bond, which imparts distinct reactivity compared to other dibromoalkanes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
2,4-dibromobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-4(6)2-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBMCYZPJQVMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342696 | |
| Record name | 2,4-Dibromo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55030-57-4 | |
| Record name | 2,4-Dibromo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B1656905.png)
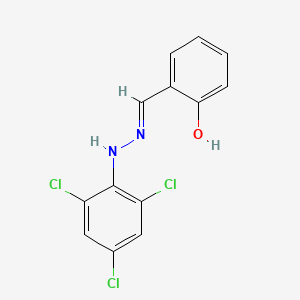
![[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B1656907.png)
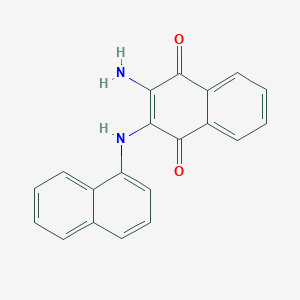
![N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1656912.png)
![1-{(1E)-2-[(5,6-diphenyl(1,2,4-triazin-3-yl))amino]-2-azavinyl}naphthalen-2-ol](/img/structure/B1656914.png)
![[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B1656917.png)
![5,11-Dimethyl-8-phenyl-2,4,5,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B1656919.png)
![N-[(Z)-1-phenylbutan-2-ylideneamino]methanesulfonamide](/img/structure/B1656920.png)
![ethyl 5-methyl-4-oxo-1H-thieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1656921.png)
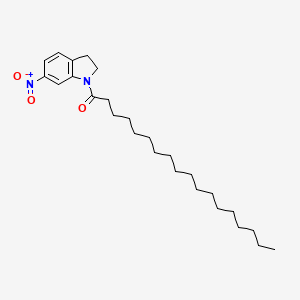
![6-[(E)-[(3,5-dinitrobenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B1656923.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B1656924.png)
